2-(3-Oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamide (HCl)
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Overview
Description
2-(3-Oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamide (HCl) is a chemical compound belonging to the quinoxaline family. Quinoxalines are heterocyclic compounds with a fused benzene and pyrazine ring. This particular compound has shown potential in various scientific research applications due to its unique chemical structure and properties.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of 2-(3-Oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamide (HCl) typically begins with 1,2-diaminobenzene and ethyl acetoacetate as starting materials.
Reaction Steps: The reaction involves the condensation of 1,2-diaminobenzene with ethyl acetoacetate under acidic conditions to form the quinoxaline core. Subsequent acetylation and hydrochloride formation steps yield the final product.
Industrial Production Methods: On an industrial scale, the synthesis is optimized for higher yields and purity. Continuous flow reactors and advanced purification techniques are employed to ensure consistent quality.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Substitution reactions at different positions of the quinoxaline ring can lead to a variety of derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Various electrophiles and nucleophiles are employed depending on the desired substitution pattern.
Major Products Formed:
Oxidation Products: Quinoxaline-2,3-dione derivatives.
Reduction Products: Reduced quinoxaline derivatives.
Substitution Products: Substituted quinoxaline derivatives with different functional groups.
Scientific Research Applications
2-(3-Oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamide (HCl) has found applications in various fields:
Chemistry: Used as an intermediate in the synthesis of more complex quinoxaline derivatives.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Studied for its therapeutic potential in treating various diseases.
Industry: Employed in the development of new materials and chemical processes.
Mechanism of Action
The compound exerts its effects through interactions with specific molecular targets and pathways. The exact mechanism may vary depending on the application, but it generally involves binding to enzymes or receptors, leading to biological responses.
Comparison with Similar Compounds
Quinoxaline: The parent compound with similar biological activities.
Quinoxaline-2,3-dione: An oxidized derivative with enhanced reactivity.
2-(3-Oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetic acid: A closely related compound with different functional groups.
Properties
IUPAC Name |
2-(3-oxo-2,4-dihydro-1H-quinoxalin-2-yl)acetamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3O2.ClH/c11-9(14)5-8-10(15)13-7-4-2-1-3-6(7)12-8;/h1-4,8,12H,5H2,(H2,11,14)(H,13,15);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UUACCLHOEIFMFG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(C(=O)N2)CC(=O)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.67 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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